[2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;oxalic acid
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Overview
Description
[2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;oxalic acid is a selective, orally active, and blood-brain barrier permeable non-peptide inhibitor of prolyl endopeptidase, a serine peptidase implicated in the biosynthesis of amyloid β-peptide . This compound has shown potential in preventing amyloid β-peptide deposition in vivo and is being explored for its therapeutic applications in neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;oxalic acid involves the reaction of [2- [8- (dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone with oxalic acid . The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis likely involves large-scale organic synthesis techniques, including the use of automated reactors and purification systems to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
[2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;oxalic acid primarily undergoes inhibition reactions with prolyl endopeptidase . It does not typically participate in oxidation, reduction, or substitution reactions under standard laboratory conditions .
Common Reagents and Conditions
The common reagents used in the synthesis of this compound include organic solvents, oxalic acid, and the precursor compound [2- [8- (dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone . The reaction conditions involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major product formed from the synthesis of this compound is the oxalate salt of the compound, which is used in various research applications .
Scientific Research Applications
[2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;oxalic acid has a wide range of scientific research applications:
Mechanism of Action
[2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;oxalic acid exerts its effects by selectively inhibiting prolyl endopeptidase, a serine peptidase involved in the biosynthesis of amyloid β-peptide . The compound blocks the IRS1-AKT-mTORC1 pathway, which is implicated in tumor growth and amyloid β-peptide deposition . By inhibiting this pathway, this compound prevents the progression of amyloid β-peptide deposition in the hippocampus of aging-accelerated mice .
Comparison with Similar Compounds
Similar Compounds
S-17092: Another prolyl endopeptidase inhibitor with similar properties.
Z-Pro-Prolinal: A peptide-based inhibitor of prolyl endopeptidase.
JTP-4819: A non-peptide inhibitor of prolyl endopeptidase with blood-brain barrier permeability.
Uniqueness
[2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;oxalic acid is unique due to its high selectivity, oral activity, and ability to penetrate the blood-brain barrier . These properties make it a valuable tool in studying neurodegenerative diseases and developing therapeutic agents targeting prolyl endopeptidase .
Properties
IUPAC Name |
[2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2OS2.C2H2O4/c1-18(2)20-14-13-19(22(26)21-12-11-17-27-21)23(24-20)28-16-10-8-6-5-7-9-15-25(3)4;3-1(4)2(5)6/h11-14,17-18H,5-10,15-16H2,1-4H3;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSSHPPSOUAHHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C(C=C1)C(=O)C2=CC=CS2)SCCCCCCCCN(C)C.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146794-84-5 |
Source
|
Record name | Methanone, [2-[[8-(dimethylamino)octyl]thio]-6-(1-methylethyl)-3-pyridinyl]-2-thienyl-, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146794-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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